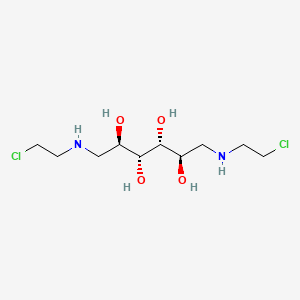
Mannomustine
描述
甘露氮芥,也称为甘露醇氮芥,是一种烷化抗肿瘤剂,属于氮芥类。它于1957年首次由Vargha等人合成和表征。甘露氮芥以其烷化DNA鸟嘌呤核碱基的能力而闻名,阻止DNA链解偶联,这是细胞分裂的必要步骤。 此特性使其有效治疗某些类型的癌症 .
作用机制
甘露氮芥的作用机制与其烷化DNA鸟嘌呤核碱基的能力有关。这种烷化阻止了DNA链解偶联,这是细胞分裂所必需的。通过抑制DNA复制,甘露氮芥有效地诱导快速分裂的癌细胞死亡。 甘露氮芥的分子靶标包括DNA和参与DNA修复途径的各种蛋白质 .
类似化合物:
氮芥: 另一种具有类似烷化特性的氮芥,但毒性更高。
环磷酰胺: 一种广泛使用的烷化剂,具有更广泛的活性谱。
苯丁酸氮芥: 一种烷化剂,与甘露氮芥相比,其起效时间较慢,毒性较低。
甘露氮芥的独特性: 甘露氮芥的独特性在于其毒性相对较低,这与其他氮芥相比。 它对DNA鸟嘌呤核碱基具有特异性亲和力,使其能够有效地靶向快速分裂的癌细胞,同时最大限度地减少对正常细胞的损害 .
生化分析
Biochemical Properties
Mannomustine plays a crucial role in biochemical reactions by alkylating DNA guanine nucleobases, which prevents the uncoupling of DNA strands, a necessary step for cell division. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it crosslinks with DNA, resulting in the inhibition of DNA synthesis. This compound is a potent vesicant and antineoplastic agent that causes severe myelosuppression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to cell cycle arrest and apoptosis. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by preventing the replication of DNA, thereby inhibiting cell division and inducing cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to alkylate DNA guanine nucleobases, preventing the uncoupling of DNA strands. This action inhibits DNA synthesis and cell division. This compound exerts its effects at the molecular level by binding to DNA and forming crosslinks, which disrupts the DNA structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and its aqueous solutions are mildly acidic. Over time, this compound can degrade, which may affect its efficacy. Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of DNA synthesis and prolonged myelosuppression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits DNA synthesis and cell division without causing significant toxicity. At higher doses, this compound can cause severe toxic effects, including bone marrow suppression and damage to rapidly dividing cells. Threshold effects observed in these studies indicate that there is a fine balance between therapeutic efficacy and toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hepatic metabolism and renal excretion. The compound interacts with enzymes responsible for its biotransformation, leading to the formation of active metabolites that exert antineoplastic effects. These metabolic pathways also influence the compound’s stability and duration of action .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its DNA-alkylating effects. The compound’s activity and function are influenced by its ability to target and bind to nuclear DNA. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
准备方法
合成路线和反应条件: 甘露氮芥通过一系列涉及甘露醇和氯乙胺的化学反应合成。该过程通常涉及以下步骤:
甘露醇活化: 甘露醇首先被活化,将其羟基转化为更具反应性的中间体。
氯乙胺加成: 然后将氯乙胺加入活化的甘露醇中,形成甘露氮芥。
工业生产方法: 甘露氮芥的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的高产率和纯度。这涉及对温度、pH值和反应时间的精确控制。
化学反应分析
反应类型: 甘露氮芥经历几种类型的化学反应,包括:
烷化: 甘露氮芥烷化DNA鸟嘌呤核碱基,形成交联,阻止DNA链分离。
取代: 它也可以与其他亲核试剂发生取代反应。
常用试剂和条件:
试剂: 与甘露氮芥反应中常用的试剂包括硫醇和胺等亲核试剂。
条件: 这些反应通常在温和条件下进行,例如室温和中性pH值。
主要产物: 这些反应形成的主要产物是DNA加合物和交联的DNA链,它们抑制细胞分裂并导致细胞死亡。
科学研究应用
甘露氮芥具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究烷化反应和DNA相互作用。
生物学: 研究其对细胞过程和DNA修复机制的影响。
医学: 用于癌症研究,以研究其治疗各种癌症(包括白血病和淋巴瘤)的潜力。
工业: 用于开发新的抗肿瘤剂和药物递送系统。
相似化合物的比较
Mechlorethamine: Another nitrogen mustard with similar alkylating properties but higher toxicity.
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.
Chlorambucil: An alkylating agent with a slower onset of action and lower toxicity compared to mannomustine.
Uniqueness of this compound: this compound is unique due to its relatively lower toxicity compared to other nitrogen mustards. It has a specific affinity for DNA guanine nucleobases, making it effective in targeting rapidly dividing cancer cells while minimizing damage to normal cells .
属性
IUPAC Name |
(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22Cl2N2O4/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12/h7-10,13-18H,1-6H2/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVYODZCMMZEM-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020798 | |
| Record name | Mannomustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-68-1 | |
| Record name | Mannomustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannomustine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannomustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mannomustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANNOMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E60VWA40D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


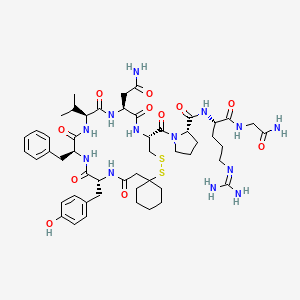
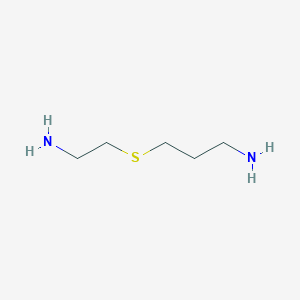
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)
![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide](/img/structure/B1228874.png)

![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
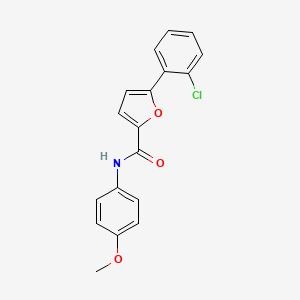
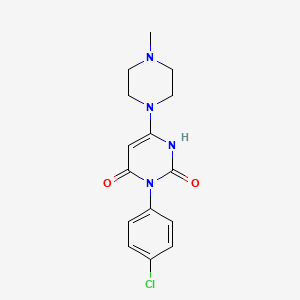
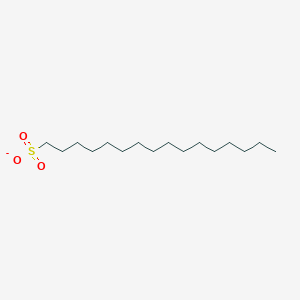
![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)
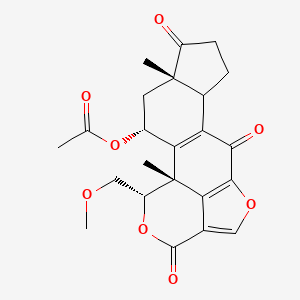
![3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1228885.png)
